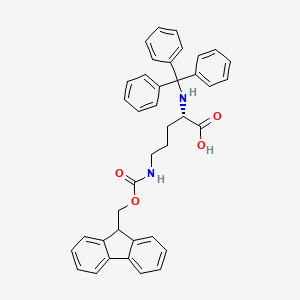
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is known for its unique structural properties, which allow it to interact with biological systems in specific ways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with ethylene oxide.
Formation of the Naphthalen-2-yloxy Group: The naphthalene moiety is introduced through an etherification reaction, where naphthol reacts with an appropriate halogenated propanol derivative.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthalene moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: It is used as a probe to study receptor-ligand interactions.
Industry: It may be used as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(phenyl)propan-2-olhydrochloride
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(benzyl)propan-2-olhydrochloride
Uniqueness
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H27ClN2O3 |
|---|---|
分子量 |
366.9 g/mol |
IUPAC名 |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H26N2O3.ClH/c22-12-11-20-7-9-21(10-8-20)14-18(23)15-24-19-6-5-16-3-1-2-4-17(16)13-19;/h1-6,13,18,22-23H,7-12,14-15H2;1H |
InChIキー |
FAMLEIAJYSCJFA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
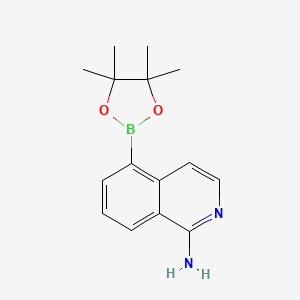
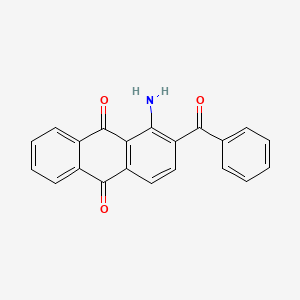
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
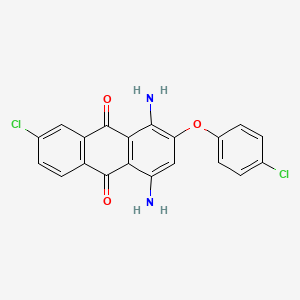
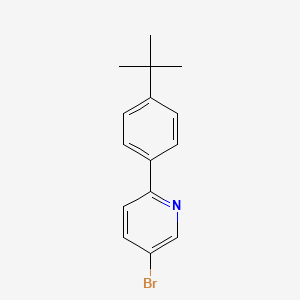
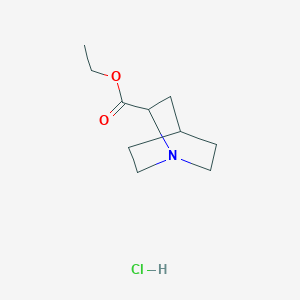
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
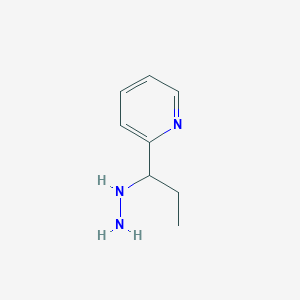
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)

